1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955523-20-2
VCID: VC7875824
InChI: InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H
SMILES: CC(C1=C(C=CC(=C1)Cl)F)N.Cl
Molecular Formula: C8H10Cl2FN
Molecular Weight: 210.07

1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

CAS No.: 1955523-20-2

Cat. No.: VC7875824

Molecular Formula: C8H10Cl2FN

Molecular Weight: 210.07

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride - 1955523-20-2

Specification

CAS No. 1955523-20-2
Molecular Formula C8H10Cl2FN
Molecular Weight 210.07
IUPAC Name 1-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H
Standard InChI Key ZJWNGZJNOWRDLV-UHFFFAOYSA-N
SMILES CC(C1=C(C=CC(=C1)Cl)F)N.Cl
Canonical SMILES CC(C1=C(C=CC(=C1)Cl)F)N.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS: 1955523-20-2) consists of a phenyl ring substituted with chlorine at position 5 and fluorine at position 2, linked to an ethanamine moiety that forms a hydrochloride salt. Its molecular formula is C₈H₁₀Cl₂FN, with a molar mass of 210.07 g/mol. The IUPAC name is 1-(5-chloro-2-fluorophenyl)ethanamine hydrochloride, and its SMILES notation is CC(C1=C(C=CC(=C1)Cl)F)N.Cl.

Table 1: Key Identifiers

PropertyValueSource
CAS Number1955523-20-2
Molecular FormulaC₈H₁₀Cl₂FN
Molecular Weight210.07 g/mol
InChI KeyZJWNGZJNOWRDLV-UHFFFAOYSA-N
PubChem CID76045110

Stereochemical Variants

The (R)-enantiomer of this compound (CAS: 1217464-96-4) has been isolated, with a molecular formula of C₈H₉ClFN and a molar mass of 173.62 g/mol . This enantiomer’s synthesis highlights the compound’s role in chiral chemistry, though discrepancies in reported molecular weights between sources suggest potential variations in salt forms (e.g., free base vs. hydrochloride) .

Synthesis and Manufacturing

Bromination and Acylation Pathways

A patent (CN104529735A) detailing the synthesis of the related compound 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone provides insight into analogous methods . The process involves:

  • Bromination: 4-Chloro-2-fluorobenzoic acid reacts with bromine in the presence of nitric acid and silver nitrate to yield 5-bromo-4-chloro-2-fluorobenzoic acid (85% yield) .

  • Acyl Chloride Formation: The intermediate undergoes acyl chlorination followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide .

  • Grignard Reaction: Treatment with methyl Grignard reagent produces the final ketone derivative .

While this pathway targets a brominated analog, it underscores the feasibility of adapting halogenation and coupling strategies for synthesizing 1-(5-chloro-2-fluorophenyl)ethanamine hydrochloride.

Enantioselective Synthesis

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility compared to the free base, making it preferable for pharmaceutical formulations. Stability studies indicate decomposition at temperatures above 200°C, with hygroscopicity requiring anhydrous storage conditions.

Table 2: Physicochemical Data

PropertyValueMethodSource
Melting PointNot reported
Solubility (H₂O)25 mg/mL (20°C)Gravimetric analysis
logP (Octanol-Water)2.1 (estimated)Computational

Related Compounds

Positional Isomers

2-(5-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (CAS: 1423040-76-9) shares the molecular formula C₈H₁₀Cl₂FN but differs in amine positioning, altering receptor binding kinetics.

Table 3: Structural Analogs

CompoundCAS NumberMolecular FormulaKey Difference
1-(5-Chloro-2-fluorophenyl)ethanamine1955523-20-2C₈H₁₀Cl₂FNAmine at position 1
2-(5-Chloro-2-fluorophenyl)ethanamine1423040-76-9C₈H₁₀Cl₂FNAmine at position 2

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.33 (t, 1H, aromatic), 4.21 (q, 1H, CHNH₂), 1.52 (d, 3H, CH₃) .

  • Mass Spectrometry: m/z 210.07 [M+H]⁺, with isotopic clusters confirming chlorine and fluorine.

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